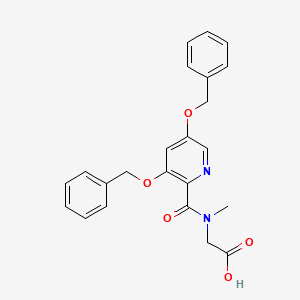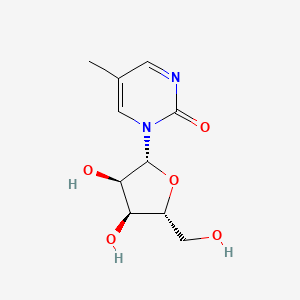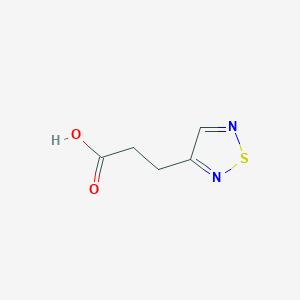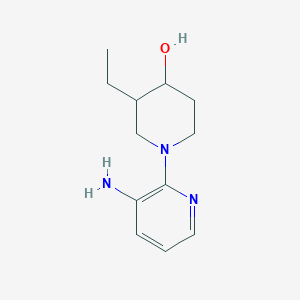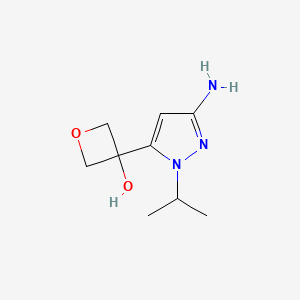
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol is a heterocyclic compound that features both a pyrazole and an oxetane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The presence of an oxetane ring adds to the compound’s structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1-isopropyl-1H-pyrazole with an oxetane derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. The oxetane ring may also contribute to the compound’s reactivity by participating in ring-opening reactions that modify its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the oxetane ring.
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents.
3-Amino-4,5-dihydro-1-phenylpyrazole: Contains a phenyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol lies in its combination of a pyrazole and an oxetane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-(5-amino-2-propan-2-ylpyrazol-3-yl)oxetan-3-ol |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)12-7(3-8(10)11-12)9(13)4-14-5-9/h3,6,13H,4-5H2,1-2H3,(H2,10,11) |
Clave InChI |
WPDNFTVUJSKWJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)N)C2(COC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


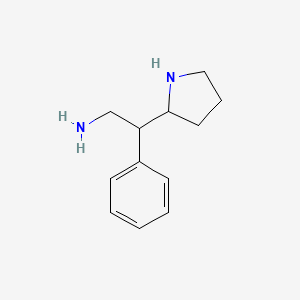
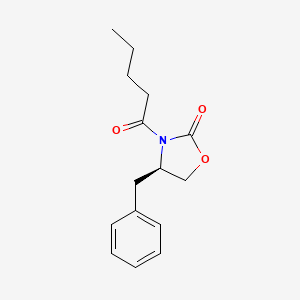
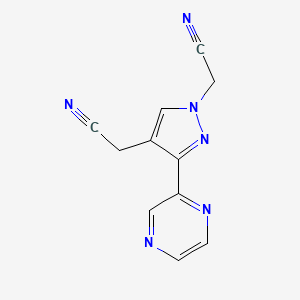
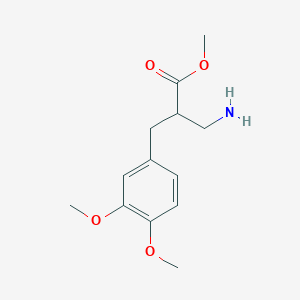

![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
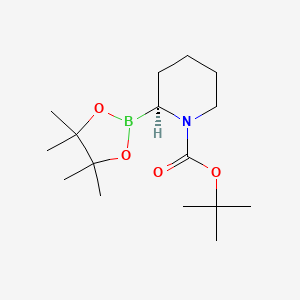
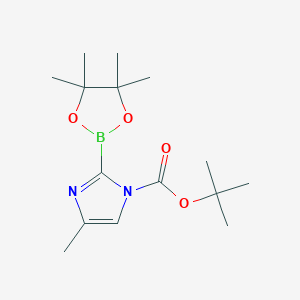
![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)
